Benzyl 4-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

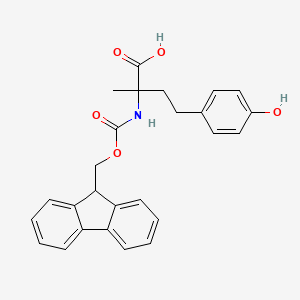

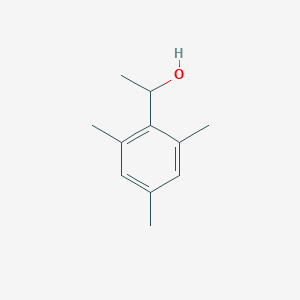

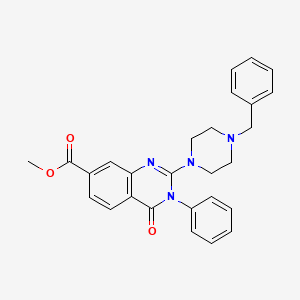

Benzyl 4-bromobenzoate is a chemical compound with the molecular formula C₁₄H₁₁BrO₂ . It falls under the category of aryl bromides and is commonly used in organic synthesis and pharmaceutical research . The compound’s structure consists of a benzene ring substituted with a bromine atom and an ester group.

Synthesis Analysis

The synthesis of Benzyl 4-bromobenzoate typically involves the reaction between 4’-bromoacetophenone (as the methyl ketone) and benzyl alcohol (as the nucleophile). This process yields the desired product, Benzyl 4-bromobenzoate , with a moderate yield . The reaction can be carried out using various methods, such as Friedel-Crafts acylation or esterification.

Molecular Structure Analysis

The molecular structure of Benzyl 4-bromobenzoate consists of a benzene ring (phenyl group) attached to a bromine atom at the para position and an ester group (benzyl ester) at the carboxylic acid position. The compound’s 3D representation reveals its planar geometry and the relative positions of the substituents .

Scientific Research Applications

1. Oxidation and Bromination Applications

Benzyl 4-bromobenzoate is utilized in oxidation and bromination reactions. For instance, a study by Shaikh et al. (2006) demonstrates the oxidation of benzyl bromide to 4-bromobenzoic acid in 60-79% yields using sodium metaperiodate (NaIO4) in water. This process highlights the compound's role in selective oxidation reactions to synthesize aromatic carboxylic acids and aldehydes (Shaikh, Emmanuvel, & Sudalai, 2006).

2. Synthesis of Photovoltaic Materials

Chmovzh et al. (2022) describe the use of bromoderivatives of benzofused 1,2,5-thiadiazoles, including benzyl 4-bromobenzoate, as precursors for synthesizing dyes. These dyes are significant in designing effective photovoltaic materials, indicating the compound's application in renewable energy technologies (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).

3. Protecting Groups in Organic Synthesis

Liotta et al. (1997) explore substituted benzyl ethers, including benzyl 4-bromobenzoate, as radical stable protecting groups. These compounds can withstand radical brominating conditions, which is crucial in various organic synthesis processes (Liotta, Dombi, Kelley, Targontsidis, & Morin, 1997).

4. Structural and Vibrational Studies

Arunagiri et al. (2018) synthesized (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, related to benzyl 4-bromobenzoate, and conducted structural and vibrational spectroscopic studies. Such compounds are crucial for understanding molecular interactions and properties in materials science (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

5. Thermodynamics and Solubility Studies

Zherikova et al. (2016) studied the thermodynamics of bromobenzoic acids, including 4-bromobenzoic acid, a related compound. They examined vapor pressures, melting temperatures, and solubilities, providing insights into the physical properties and applications of such compounds in various fields (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

properties

IUPAC Name |

benzyl 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXJOUQTHOVDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-bromobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)

![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)